molecular formula C15H20ClNO B12589181 5-(Chloromethyl)-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one CAS No. 647027-88-1

5-(Chloromethyl)-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one

Cat. No.: B12589181
CAS No.: 647027-88-1
M. Wt: 265.78 g/mol
InChI Key: LQMVOXVGXPJVSQ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidinone ring substituted with a chloromethyl group, two methyl groups, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using reagents like formaldehyde and hydrochloric acid.

    Substitution with Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction using phenylethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidinones with various functional groups.

Scientific Research Applications

5-(Chloromethyl)-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Bromomethyl)-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one: Similar structure with a bromomethyl group instead of a chloromethyl group.

    5-(Hydroxymethyl)-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one: Similar structure with a hydroxymethyl group instead of a chloromethyl group.

    3,3-Dimethyl-1-(1-phenylethyl)pyrrolidin-2-one: Lacks the chloromethyl group.

Uniqueness

The presence of the chloromethyl group in 5-(Chloromethyl)-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

647027-88-1

Molecular Formula

C15H20ClNO

Molecular Weight

265.78 g/mol

IUPAC Name

5-(chloromethyl)-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one

InChI

InChI=1S/C15H20ClNO/c1-11(12-7-5-4-6-8-12)17-13(10-16)9-15(2,3)14(17)18/h4-8,11,13H,9-10H2,1-3H3

InChI Key

LQMVOXVGXPJVSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(CC(C2=O)(C)C)CCl

Origin of Product

United States

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